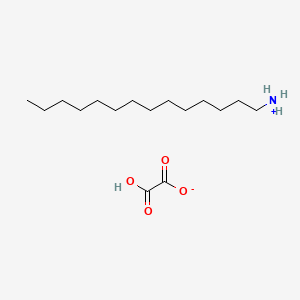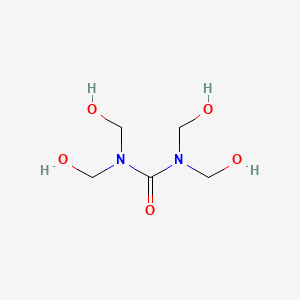
Urea, tetrakis(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrakis(hydroxymethyl)phosphonium chloride-urea precondensate involves a two-step process:
Synthesis of Tetrakis(hydroxymethyl)phosphonium Chloride: This is achieved by reacting phosphine (PH₃) with formaldehyde (H₂CO) in the presence of hydrochloric acid (HCl) at 50-60°C.
Formation of the Precondensate: The tetrakis(hydroxymethyl)phosphonium chloride is then mixed with urea in a reaction kettle at 80-85°C to form the precondensate.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized to increase reaction speed and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Urea, tetrakis(hydroxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as amines and phenols are used in substitution reactions.
Major Products
Oxidation: Produces phosphine oxide derivatives.
Substitution: Forms various substituted phosphonium compounds.
Scientific Research Applications
Urea, tetrakis(hydroxymethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of urea, tetrakis(hydroxymethyl)- involves its ability to form covalent bonds with other molecules. In flame retardant applications, it reacts with cellulose fibers in textiles to form a protective char layer that inhibits combustion . As a biocide, it disrupts microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: A precursor to the urea precondensate, used in similar applications.
Tetrakis(hydroxymethyl)glycoluril: Used in N-methylenation reactions with arylamines.
Uniqueness
Urea, tetrakis(hydroxymethyl)- is unique due to its combined properties of flame retardancy and biocidal activity. This dual functionality makes it highly valuable in both the textile and water treatment industries .
Properties
CAS No. |
2787-01-1 |
|---|---|
Molecular Formula |
C5H12N2O5 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1,1,3,3-tetrakis(hydroxymethyl)urea |
InChI |
InChI=1S/C5H12N2O5/c8-1-6(2-9)5(12)7(3-10)4-11/h8-11H,1-4H2 |
InChI Key |
AKTDWFLTNDPLCH-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CO)C(=O)N(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


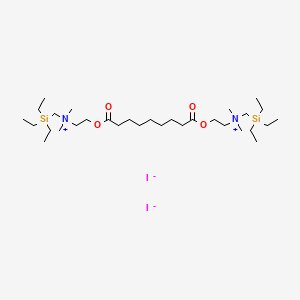
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
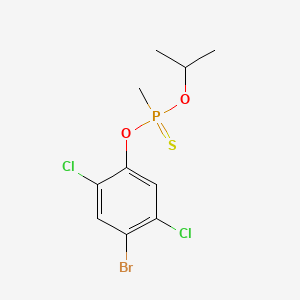
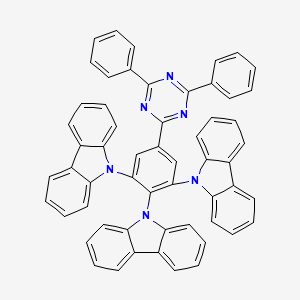

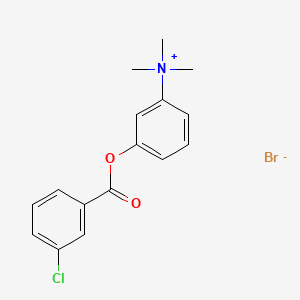
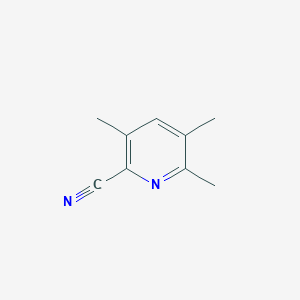
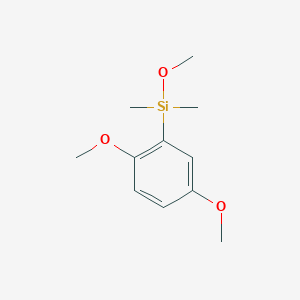

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
